2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H17N5O3S2 and its molecular weight is 331.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : This compound and its derivatives are often synthesized as part of broader research into novel heterocyclic compounds with potential biological activities. For instance, compounds derived from similar chemical structures have been investigated for their anti-inflammatory, analgesic, antimicrobial, and antitumor properties. These studies involve synthesizing various analogs and assessing their biological activities through in vitro and in vivo models (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antitumor Evaluation : Research into these compounds often evaluates their efficacy against microbial pathogens and cancer cells. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine have shown inhibitory effects on bacterial growth and certain viral activities. These compounds are characterized by their structural diversity and potential therapeutic applications (Xia, 2015).
Nonionic Surfactant Synthesis : Derivatives of thiadiazole, including those with piperazine and piperidine units, have been synthesized for applications as nonionic surfactants. These compounds are evaluated for their physico-chemical properties, surface activity, and biodegradability, illustrating the versatility of thiadiazole derivatives in industrial applications beyond pharmaceuticals (Abdelmajeid, Amine, & Hassan, 2017).
Insecticidal Properties : Research into thiadiazole derivatives also extends to the development of new insecticides. Studies have shown that certain compounds exhibit potent insecticidal activity against agricultural pests, demonstrating the potential for these chemicals in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antibacterial Agents : The synthesis and evaluation of acetylenic derivatives of substituted 1, 3, 4-thiadiazole for their antibacterial properties highlight the ongoing interest in developing new antimicrobial agents. These studies involve exploring different chemical modifications to enhance the antibacterial efficacy of thiadiazole derivatives (Tamer & Qassir, 2019).
Mechanism of Action
Target of Action
The compound 2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has been found to have a high affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also significant targets for new central nervous system drug discovery .
Mode of Action
This compound interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s activity, which can then influence various physiological processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with alpha1-adrenergic receptors. These receptors are involved in numerous physiological processes, including the regulation of blood pressure and heart rate, and the contraction of smooth muscles . .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified this compound as a promising lead compound
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3S2/c1-19-6-9(18)15-2-4-16(5-3-15)10-13-14-11(21-10)20-7-8(12)17/h2-7H2,1H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBHCLBBLGYIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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